Lanatoside B

描述

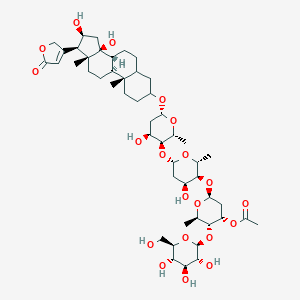

Structure

2D Structure

属性

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPNQFQPDAROQ-CAPSWCROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-21-2 | |

| Record name | Lanatoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanatoside B: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Lanatoside B, a cardiac glycoside with significant potential in therapeutic applications. This document details its primary molecular target, downstream signaling cascades, and cellular effects, with a focus on its anticancer properties. Given the limited specific research on this compound, this guide also draws upon the extensive knowledge of its close structural analog, Lanatoside C, to provide a more complete picture of its probable mechanisms.

Core Mechanism: Inhibition of Na+/K+-ATPase

This compound, a derivative of the plant Digitalis lanata, belongs to the family of cardiac glycosides. The primary and most well-established mechanism of action for this class of compounds is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of intracellular ionic changes. The immediate effect is an increase in the intracellular sodium concentration.[2] This elevation of intracellular sodium alters the activity of the sodium-calcium exchanger (NCX), leading to a subsequent increase in the intracellular calcium concentration.[2] In cardiac muscle, this rise in intracellular calcium enhances the force of contraction, which is the basis for the historical use of cardiac glycosides in treating heart failure.[1] However, in the context of cancer, these ionic shifts trigger a variety of downstream signaling pathways that can lead to cell death and inhibition of tumor growth.

Anticancer Activity and Quantitative Data

Recent research has highlighted the potential of cardiac glycosides, including this compound, as anticancer agents. A study by Zhang et al. (2023) provided a direct comparison of the cytotoxic effects of five cardiac glycosides on cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were determined, offering crucial quantitative data on its potency.

| Compound | Cell Line | IC50 (µM) |

| This compound | HuCCT-1 | 0.2112 |

| TFK-1 | 0.1288 | |

| Lanatoside C | HuCCT-1 | 0.1720 |

| TFK-1 | 0.1034 | |

| Digoxin | HuCCT-1 | 0.1988 |

| TFK-1 | 0.1197 | |

| Lanatoside A | HuCCT-1 | 0.2241 |

| TFK-1 | 0.1423 | |

| Gitoxin | HuCCT-1 | 0.2566 |

| TFK-1 | 0.1532 | |

| Data extracted from Zhang et al., 2023. |

Signaling Pathways Modulated by this compound (Inferred from Lanatoside C studies)

Due to a lack of detailed studies on the specific signaling pathways modulated by this compound, the following sections describe the mechanisms elucidated for its close analog, Lanatoside C. It is highly probable that this compound exerts its effects through similar pathways.

Induction of Apoptosis

Lanatoside C has been shown to be a potent inducer of apoptosis in various cancer cell lines.[3][4] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Inhibition of the Na+/K+-ATPase by Lanatoside C leads to increased intracellular reactive oxygen species (ROS).[4] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[4]

-

Modulation of Bcl-2 Family Proteins: Lanatoside C has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial-mediated apoptosis.

-

Extrinsic Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis, indicating a potential involvement of the extrinsic pathway.[5]

Figure 1: Proposed apoptotic signaling pathway of this compound.

Cell Cycle Arrest

Lanatoside C has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3][6] This prevents cancer cells from progressing through mitosis and proliferating. The arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.[7]

Figure 2: this compound-induced G2/M cell cycle arrest workflow.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The anticancer effects of Lanatoside C are also mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Lanatoside C has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can lead to the dephosphorylation and inactivation of key components like ERK1/2, which are often hyperactivated in cancer and promote cell proliferation.[8]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial survival pathway that is frequently dysregulated in cancer. Lanatoside C has been found to inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[7]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from the study by Zhang et al. (2023) which determined the IC50 values for this compound.

-

Cell Seeding: Plate cholangiocarcinoma cells (HuCCT-1 or TFK-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 48 hours. Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a potent inhibitor of the Na+/K+-ATPase, a mechanism that triggers a cascade of intracellular events leading to anticancer effects. While specific research on this compound's detailed signaling pathways is still emerging, the extensive data available for its close analog, Lanatoside C, provides a strong predictive framework for its mechanism of action. This includes the induction of apoptosis through mitochondrial-dependent pathways, cell cycle arrest at the G2/M phase, and the modulation of key cancer-related signaling pathways such as MAPK/ERK and PI3K/Akt. The quantitative data on its cytotoxic effects, coupled with the detailed experimental protocols provided, offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on delineating the specific signaling networks modulated by this compound in various cancer models to fully unlock its therapeutic potential.

References

- 1. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lanatoside B: A Deep Dive into its Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata. Like other compounds in its class, it has a long history of use in treating cardiac conditions such as heart failure and atrial fibrillation. Its primary mechanism of action involves the inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining cellular ion gradients. This inhibition leads to a cascade of events culminating in increased cardiac contractility. Recent research has also unveiled potential anticancer properties of lanatosides, implicating their influence on various signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the structure and function of this compound, including its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Chemical Structure

This compound is a complex organic molecule with the chemical formula C49H76O20 and a molecular weight of approximately 985.11 g/mol .[1] Its structure consists of two main components: a steroid nucleus known as an aglycone (or genin) and a carbohydrate moiety.

The aglycone of this compound is gitoxigenin. The sugar chain attached to the aglycone at the C-3 position is composed of three digitoxose (B191001) molecules and a terminal glucose molecule. A key feature of the lanatosides is the presence of an acetyl group on the third digitoxose sugar.

The detailed chemical name for this compound is (3β,5β,16β)-3-[(O-β-D-glucopyranosyl-(1→4)-O-3-O-acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14,16-dihydroxycard-20(22)-enolide.[2]

The structural components of this compound are summarized in the table below:

| Component | Description |

| Aglycone | Gitoxigenin |

| Sugar Moiety | A tetrasaccharide chain consisting of three digitoxose units and one glucose unit. The third digitoxose has an acetyl group. |

| Chemical Formula | C49H76O20 |

| Molecular Weight | ~985.11 g/mol |

Function and Mechanism of Action

Cardiotonic Effects: Inhibition of Na+/K+ ATPase

The primary and most well-understood function of this compound is its role as a cardiac glycoside.[3][4] It exerts its therapeutic effects in heart failure and atrial fibrillation by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells (cardiomyocytes).[2][3][4][5]

The inhibition of the Na+/K+ ATPase pump leads to an increase in the intracellular concentration of sodium ions. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally pumps calcium ions out of the cell. The elevated intracellular sodium concentration reduces the efficiency of the NCX, leading to an accumulation of intracellular calcium. This increased availability of calcium enhances the contractility of the cardiac muscle, a positive inotropic effect that is beneficial in heart failure.[2][3][4]

Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides, including the closely related Lanatoside C, as anticancer agents.[5][8][9] While studies specifically on this compound's anticancer mechanisms are less common, the structural similarity and initial comparative screenings suggest that the findings for Lanatoside C are highly relevant to this compound.[2][5] These studies reveal that lanatosides can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells.[5][8][9] The anticancer effects appear to be mediated through the modulation of multiple signaling pathways.

In prostate cancer cells, Lanatoside C has been shown to modulate the TNF/IL-17 signaling pathway.[5] This pathway is involved in inflammation and immune responses, and its dysregulation can contribute to tumor growth and survival.

Lanatoside C has been found to induce apoptosis in cholangiocarcinoma cells by inhibiting the STAT3 signaling pathway.[9] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and triggering cell death.[9]

Studies on Lanatoside C have demonstrated its ability to suppress cancer cell growth by attenuating the MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR signaling pathways.[8][10] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and apoptosis.[8][10]

The IC50 values for Lanatoside C against various cancer cell lines are presented below:

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM |

| A549 | Lung Cancer | 56.49 ± 5.3 nM |

| HepG2 | Liver Cancer | 0.238 ± 0.16 µM |

Data from Reddy et al., 2019[8]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative determination of this compound in plant extracts involves HPLC.

-

Sample Preparation: Dry leaf powder of Digitalis lanata is extracted with 50% methanol. The extract is then cleaned up using a Sep-Pak C18 cartridge before HPLC analysis.

-

HPLC System: An octylsilyl bonded silica (B1680970) column is typically used.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water is used as the mobile phase for isocratic elution.

-

Detection: UV detection at 220 nm is employed for quantification.

Measurement of Na+/K+ ATPase Activity

The activity of Na+/K+ ATPase is often assessed by measuring the rate of ATP hydrolysis, which can be quantified by the amount of inorganic phosphate (B84403) (Pi) released.

-

Enzyme Source: Na+/K+ ATPase can be isolated from various tissues, such as cardiac muscle or kidney, or from cultured cells.

-

Reaction Mixture: The enzyme preparation is incubated in a buffer containing ATP, Mg2+, Na+, and K+.

-

Inhibition Assay: To measure the specific inhibition by this compound, parallel reactions are set up with and without the compound. A control with ouabain, a well-known Na+/K+ ATPase inhibitor, is also typically included.

-

Phosphate Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric assay, such as the Fiske-Subbarow method or a malachite green-based assay. The absorbance is read using a spectrophotometer.

-

Calculation: The difference in Pi production between the reactions with and without this compound represents the degree of inhibition.

Conclusion

This compound is a potent cardiac glycoside with a well-defined mechanism of action centered on the inhibition of Na+/K+ ATPase. This activity has been harnessed for the treatment of cardiac disorders for many years. More recently, the exploration of its, and its close analogs', anticancer properties has opened new avenues for therapeutic development. The ability of lanatosides to modulate key signaling pathways involved in cancer progression underscores their potential as repurposed drugs. Further research, particularly in elucidating the specific anticancer mechanisms of this compound and in conducting clinical trials, is warranted to fully realize its therapeutic potential beyond cardiology.

References

- 1. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 3. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism by potassium of the inhibition of (Na(+)+K+) ATPase produced by an endogenous digitalis-like compound extracted from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lanatoside B source Digitalis lanata

An In-depth Technical Guide to Lanatoside (B1674450) B from Digitalis lanata

Introduction

Digitalis lanata, commonly known as woolly foxglove, is a biennial or perennial plant species belonging to the Scrophulariaceae family.[1] Native to Central and Southern Europe, it is a significant medicinal plant cultivated for its rich content of cardiac glycosides, a class of naturally occurring steroid-like compounds.[1][2] Among these, Lanatoside B is a prominent glycoside, alongside others such as Lanatoside A, C, and E.[1] Historically, Digitalis species have been paramount in the treatment of heart conditions. While Digitalis purpurea was initially the primary source, D. lanata has gained prominence for industrial production due to its higher yield of cardioactive heterosides and the specific profile of its glycosides, including the precursors to the widely used drug, digoxin.[1][3] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, extraction, pharmacological action, and the methodologies involved in its study.

This compound: Chemical and Pharmacological Profile

This compound is a cardenolide, a type of cardiac glycoside characterized by a five-membered lactone ring attached to a steroid nucleus.[4] Its complex structure includes a sugar moiety that influences its solubility and biological activity.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₉H₇₆O₂₀ | [5] |

| Molecular Weight | 985.12 g/mol | [5] |

| CAS Number | 17575-21-2 | |

| Melting Point | 245-248°C | [6] |

| Solubility | Soluble in Methanol (1/20) and Ethanol (1/40); Insoluble in Water. | [6] |

| Appearance | White crystalline powder. | [3] |

Mechanism of Action

The primary pharmacological action of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membranes of cardiac muscle cells (myocytes).[5] This inhibition leads to a cascade of events:

-

Increased Intracellular Sodium: By blocking the Na+/K+-ATPase pump, the efflux of sodium ions from the cell is reduced, leading to an accumulation of intracellular sodium.[7]

-

Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). This transporter typically removes calcium from the cell, but under conditions of high intracellular sodium, its activity is reversed, leading to an increase in intracellular calcium concentration.[5][7]

-

Enhanced Myocardial Contractility: The increased availability of intracellular calcium enhances the interaction between actin and myosin, the contractile proteins of the heart muscle. This results in a more forceful contraction of the heart (a positive inotropic effect).[7][8]

This mechanism makes this compound effective in treating conditions like congestive heart failure, where cardiac output is diminished.[1][6]

Signaling Pathway of this compound

The signaling cascade initiated by this compound's inhibition of the Na+/K+-ATPase pump is central to its therapeutic and toxic effects.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. pfaf.org [pfaf.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 17575-21-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Cas 17575-21-2,this compound | lookchem [lookchem.com]

- 7. Cardioactive Steroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Lanatoside B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanatoside B, a potent cardiac glycoside derived from Digitalis lanata, has long been of significant interest for its therapeutic applications. This technical guide provides a comprehensive overview of the intricate biosynthesis of this compound, offering a deep dive into the enzymatic reactions, precursor molecules, and regulatory networks that govern its production. We present a detailed map of the biosynthetic pathway, from the initial sterol precursors to the final glycosylated product. This guide summarizes key quantitative data on enzyme kinetics and metabolite concentrations, providing a valuable resource for metabolic engineering and synthetic biology efforts. Furthermore, we elucidate the signaling pathways of methyl jasmonate and salicylic (B10762653) acid, which are known to modulate this compound biosynthesis, offering insights into the regulation of this important secondary metabolite. Detailed experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes are also provided to facilitate further research and development in this field.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, are renowned for their profound effects on cardiac muscle. Among these, this compound, isolated from the leaves of the woolly foxglove (Digitalis lanata), stands out for its therapeutic potential.[1] The complex structure of this compound, comprising a steroidal aglycone and a carbohydrate chain, is the result of a sophisticated and tightly regulated biosynthetic pathway. Understanding this pathway is paramount for the development of strategies to enhance its production in planta or through biotechnological approaches. This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway, catering to the needs of researchers, scientists, and professionals involved in drug development and natural product synthesis.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages: the formation of the pregnane (B1235032) precursor, the modification of the steroid core, and the subsequent glycosylation events.

Precursor Synthesis

The pathway commences with the cyclization of squalene, derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, to form cycloartenol (B190886). A series of enzymatic modifications, including demethylations and reductions, convert cycloartenol into cholesterol and other phytosterols. These sterols serve as the fundamental precursors for the biosynthesis of all cardenolides, including this compound.[2]

Core Steroid Structure Formation

The C27 sterol backbone undergoes side-chain cleavage to yield a C21 pregnane-type steroid, pregnenolone (B344588). A pivotal step in the pathway is the conversion of pregnenolone to progesterone (B1679170). This reaction is catalyzed by the enzyme Δ⁵-3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-ketosteroid isomerase (3β-HSD) .[3][4] Progesterone then undergoes a stereospecific reduction at the C5 position to yield 5β-pregnane-3,20-dione. This crucial reaction is catalyzed by progesterone 5β-reductase (P5βR) , a key enzyme that directs the pathway towards the formation of 5β-cardenolides.[5][6][7] Subsequent hydroxylation, oxidation, and the formation of the characteristic butenolide ring at the C17 position lead to the formation of the aglycone, gitoxigenin (B107731).

Glycosylation

The final stage in the biosynthesis of this compound involves a series of glycosylation steps, where sugar moieties are sequentially added to the 3β-hydroxyl group of the gitoxigenin aglycone. This process is catalyzed by a cascade of UDP-dependent glycosyltransferases (UGTs) .[8][9] The sugar chain of this compound consists of three digitoxose (B191001) units and a terminal glucose molecule. The acetylation of one of the digitoxose residues is also a key feature of this molecule.

Quantitative Analysis of the this compound Pathway

Quantitative data is essential for understanding the flux through the biosynthetic pathway and for identifying potential bottlenecks for metabolic engineering.

Enzyme Kinetics

Kinetic parameters for some of the key enzymes in the cardenolide biosynthesis pathway have been determined.

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Progesterone 5α-reductase | Progesterone | 30 µM | - | Digitalis lanata |

| Progesterone 5α-reductase | NADPH | 130 µM | - | Digitalis lanata |

| UGT73C44 | Digitoxigenin | 7.0 µM | - | Erysimum cheiranthoides |

Note: Data for progesterone 5α-reductase is presented as a proxy due to the limited availability of kinetic data for the 5β-reductase from Digitalis lanata. Vmax values were not consistently reported in the reviewed literature.

Metabolite Concentrations

The concentrations of this compound and related cardenolides can be influenced by various factors, including developmental stage and environmental stimuli.

| Compound | Treatment | Concentration (µ g/100mg dry leaf) | Source |

| Lanatoside C | Control | 134.4 | [10] |

| Lanatoside C | Hybrid (D. ambigua x D. lanata) | 227.3 | [10] |

| α-acetyldigoxin | Control | 5.55 ± 0.21 | [10] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated by plant hormones, particularly methyl jasmonate (MeJA) and salicylic acid (SA), which are key signaling molecules in plant defense responses.

Methyl Jasmonate Signaling

Methyl jasmonate is a well-known elicitor of secondary metabolite production in plants. The MeJA signaling pathway is initiated by the perception of MeJA, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of biosynthetic genes involved in the this compound pathway.[11][12][13][14][15]

References

- 1. Characterization and localization of progesterone 5 alpha-reductase from cell cultures of foxglove (Digitalis lanata EHRH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]

- 3. Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD), a possible enzyme of cardiac glycoside biosynthesis, in cell cultures and plants of Digitalis lanata EHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta 5-3beta-hydroxysteroid dehydrogenase (3 beta HSD) from Digitalis lanata. Heterologous expression and characterisation of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of progesterone 5beta-reductase from Digitalis lanata defines a novel class of short chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

A Technical Deep Dive into Lanatoside B's Inhibition of Na+/K+ ATPase

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lanatoside (B1674450) B, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), exerts its physiological and cytotoxic effects through the specific inhibition of the Na+/K+ ATPase pump. This vital transmembrane protein is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to numerous cellular functions. Inhibition of this pump by Lanatoside B leads to a cascade of downstream signaling events, making it a molecule of significant interest for both its historical use in treating cardiac conditions and its emerging potential in oncology. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.

Mechanism of Action: A Step-by-Step Breakdown

The inhibitory action of this compound on the Na+/K+ ATPase is a multi-step process initiated by its binding to a specific site on the extracellular face of the alpha subunit of the enzyme. This interaction locks the enzyme in a phosphorylated conformation, preventing its cyclical transition and thereby halting the transport of ions.

The direct consequence of this inhibition is an increase in the intracellular sodium concentration. This elevated sodium level alters the electrochemical gradient across the cell membrane, which in turn affects the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX, under normal conditions, expels calcium from the cell. However, with the diminished sodium gradient, the driving force for calcium extrusion is reduced, leading to an accumulation of intracellular calcium. It is this increase in intracellular calcium that is responsible for the positive inotropic effects of cardiac glycosides in heart muscle.

Beyond its effects on ion homeostasis, the binding of this compound to the Na+/K+ ATPase also triggers intracellular signaling cascades independent of ion concentration changes. The Na+/K+ ATPase can act as a signal transducer, with its inhibition by cardiac glycosides leading to the activation of Src kinase, a non-receptor tyrosine kinase. This activation can then initiate a variety of downstream pathways, including the generation of reactive oxygen species (ROS) and the modulation of transcription factors such as STAT3 (Signal Transducer and Activator of Transcription 3).

Quantitative Analysis of Na+/K+ ATPase Inhibition

| Cardiac Glycoside | Target/System | IC50 Value (nM) | Reference |

| Digoxin | Kynurenine production in A549 cells (indirect measure of Na+/K+ ATPase inhibition) | 40 | [1] |

| Digoxin | Kynurenine production in MDA-MB-231 cells (indirect measure of Na+/K+ ATPase inhibition) | ~164 | [1] |

| Ouabain (B1677812) | Kynurenine production in A549 cells (indirect measure of Na+/K+ ATPase inhibition) | 17 | [1] |

| Ouabain | Kynurenine production in MDA-MB-231 cells (indirect measure of Na+/K+ ATPase inhibition) | 89 | [1] |

| Lanatoside C | Growth inhibition of Hep3B hepatocellular carcinoma cells | 120 | [2] |

| Lanatoside C | Growth inhibition of HA22T hepatocellular carcinoma cells | 140 | [2] |

Experimental Protocols

In Vitro Na+/K+ ATPase Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the inhibitory activity of this compound on Na+/K+ ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+ ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (3 mM)

-

This compound solutions at various concentrations

-

Ouabain solution (a known Na+/K+ ATPase inhibitor, for positive control)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, add the assay buffer to each well.

-

Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include wells with assay buffer only (negative control) and wells with a saturating concentration of ouabain (to determine non-specific ATPase activity).

-

Add Enzyme: Add the purified Na+/K+ ATPase enzyme to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATP solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced, resulting in a color change.

-

Measure Absorbance: Read the absorbance at 620 nm using a spectrophotometer.

-

Data Analysis:

-

Calculate the Na+/K+ ATPase-specific activity by subtracting the absorbance of the ouabain-containing wells from all other wells.

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow for Assessing Na+/K+ ATPase Inhibition```dot

Caption: Src kinase signaling cascade initiated by this compound.

Modulation of STAT3 Signaling

Recent studies have highlighted a link between cardiac glycoside-mediated Na+/K+ ATPase inhibition and the STAT3 signaling pathway. While the precise mechanism is still under investigation, it has been observed that treatment with cardiac glycosides, including those from the lanatoside family, can lead to a decrease in the phosphorylation and activation of STAT3. [3]STAT3 is a key transcription factor involved in cell survival, proliferation, and differentiation, and its inhibition is a promising strategy in cancer therapy. The downregulation of STAT3 activity by this compound may contribute to its observed anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Modulation of the STAT3 signaling pathway by this compound.

Conclusion

This compound's potent and specific inhibition of the Na+/K+ ATPase pump positions it as a molecule of continued scientific and therapeutic interest. Understanding the intricate details of its mechanism of action, from the direct impact on ion transport to the modulation of complex intracellular signaling networks, is crucial for the development of novel therapeutic strategies. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the multifaceted role of this compound and other cardiac glycosides in cellular physiology and disease.

References

- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Lanatoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside (B1674450) B, a cardiac glycoside from the leaves of Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium, forming the basis of its historical use in treating cardiac conditions. Emerging research has unveiled its significant potential as an anticancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Lanatoside B, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation. Particular emphasis is placed on the structural features critical for its biological activity and the signaling pathways it modulates.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in medicine, primarily for the treatment of heart failure and arrhythmias.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound is a prominent member of this family, derived from the woolly foxglove, Digitalis lanata.[1]

Recent studies have highlighted the potent anticancer activities of cardiac glycosides, including this compound and its close analog Lanatoside C.[2][3] This has spurred renewed interest in understanding their detailed structure-activity relationships to guide the development of novel therapeutics. This guide synthesizes the current knowledge on this compound, focusing on the molecular features that govern its biological effects.

Core Structure and Mechanism of Action

The characteristic structure of this compound, like other cardiac glycosides, consists of three key components:

-

A Steroid Nucleus: A tetracyclic core that forms the backbone of the molecule.

-

An Unsaturated Lactone Ring: Attached at the C17 position of the steroid nucleus, this feature is crucial for its biological activity.

-

A Sugar Moiety: A chain of sugar molecules attached at the C3 position, which influences the pharmacokinetic and pharmacodynamic properties of the compound.[4]

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump.[1] By binding to this enzyme, this compound inhibits its function, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions and an overall increase in intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects of the drug.[1] In the context of cancer, this disruption of ion homeostasis, along with the modulation of various signaling pathways, is believed to contribute to its cytotoxic and pro-apoptotic effects.[4][5]

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The following section details the contribution of each structural component to its overall efficacy.

The Aglycone Moiety

The steroid nucleus and the lactone ring, collectively known as the aglycone, are the primary pharmacophore. Key structural features include:

-

Cis-fused Rings: The specific stereochemistry of the ring junctions in the steroid nucleus is critical for proper binding to the Na+/K+-ATPase.

-

Unsaturated Lactone Ring: The α,β-unsaturated lactone at C17 is essential for inhibitory activity. Saturation of the double bond or opening of the lactone ring leads to a significant loss of potency.

-

Hydroxyl Groups: The presence and orientation of hydroxyl groups on the steroid nucleus can modulate activity and selectivity.

The Glycosidic Chain

The sugar moiety attached at the C3 position plays a crucial role in modulating the activity of the aglycone. The nature, number, and linkage of the sugar units influence:

-

Solubility and Bioavailability: The sugar chain enhances the water solubility of the molecule, affecting its absorption and distribution in the body.

-

Binding Affinity: The sugar residues can interact with the Na+/K+-ATPase, contributing to the overall binding affinity and potency.

-

Cellular Uptake: The glycosidic portion can influence how the molecule enters the cell.

This compound and its close analog, Lanatoside C, differ only by a hydroxyl group on one of the digitoxose (B191001) sugar residues. This seemingly minor difference can lead to variations in their biological activity profiles.

Quantitative Biological Data

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and its close analog, Lanatoside C, against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | < 1000 | [6] |

| HeLa | Cervical Carcinoma | < 1000 | [6] |

| MCF-7 | Breast Adenocarcinoma | < 1000 | [6] |

Table 2: Cytotoxic Activity of Lanatoside C

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 400 ± 100 | [7] |

| A549 | Lung Carcinoma | 56.49 ± 5.3 | [7] |

| HepG2 | Hepatocellular Carcinoma | 238 ± 160 | [7] |

| HeLa | Cervical Carcinoma | 378.5 | [8] |

| PC-3 | Prostate Cancer | 79.72 (48h) | [4] |

| DU145 | Prostate Cancer | 96.62 (48h) | [4] |

| LNCaP | Prostate Cancer | 344.80 (48h) | [4] |

| HuCCT-1 | Cholangiocarcinoma | 172.0 | [9] |

| TFK-1 | Cholangiocarcinoma | 103.4 | [9] |

| Hep3B | Hepatocellular Carcinoma | 120 (GI50) | [10] |

| HA22T | Hepatocellular Carcinoma | 140 (GI50) | [10] |

Signaling Pathways Modulated by Lanatosides

This compound and C exert their anticancer effects through the modulation of multiple intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

Induction of Apoptosis

Lanatosides have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves:

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[9]

-

Caspase Activation: Upregulation of cleaved caspase-3, caspase-7, and caspase-9, and subsequent cleavage of PARP.[8]

-

Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[9]

Figure 1: Proposed intrinsic pathway of apoptosis induced by this compound.

Cell Cycle Arrest

Treatment with lanatosides leads to cell cycle arrest, primarily at the G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins:

-

Upregulation of p21: A cyclin-dependent kinase inhibitor that halts cell cycle progression.[8]

-

Downregulation of Cyclin B1: A key protein required for entry into mitosis.[8]

References

- 1. CAS 17575-21-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Drug repurposing in oncology: a systematic review of anticancer effects of Lanatoside C at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Modulation of Cellular Signaling Pathways by Lanatoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B, a cardiac glycoside derived from the plant Digitalis lanata, is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This primary mechanism of action leads to significant downstream modulation of critical intracellular signaling pathways, making it a molecule of interest for therapeutic applications beyond its traditional use in cardiology, particularly in oncology. This guide provides an in-depth overview of the signaling cascades affected by this compound and its analogs, presents quantitative data on its cytotoxic effects, details key experimental protocols for its study, and visualizes complex pathways and workflows for enhanced clarity.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational mechanism of action for all cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

Inhibition Cascade:

-

This compound binds to the α-subunit of the Na+/K+-ATPase.[1]

-

This binding inhibits the pump's function, leading to a decrease in K+ influx and Na+ efflux.[2]

-

The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX).

-

The NCX begins to operate in reverse, transporting Ca2+ into the cell instead of out.

-

This leads to an accumulation of intracellular Ca2+, a critical secondary messenger that triggers a multitude of downstream signaling events.[1]

The following diagram illustrates this primary mechanism.

Modulation of Downstream Signaling Pathways

The disruption of ion homeostasis and the interaction of this compound with the Na+/K+-ATPase initiates several downstream signaling cascades. While much of the detailed pathway analysis has been conducted on its close analog, Lanatoside C, these findings provide a strong model for the effects of this compound.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies on Lanatoside C demonstrate that it negatively regulates this pathway.[3][4] Lanatoside C has been shown to reduce the phosphorylation of Akt and downstream effectors like mTOR, p70S6K, and 4EBP1 in a concentration-dependent manner in hepatocellular carcinoma cells.[4] This inhibition contributes significantly to the compound's anti-proliferative and pro-apoptotic effects.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, regulates cellular processes like proliferation, differentiation, and apoptosis.[5] The effect of cardiac glycosides on this pathway can be complex and context-dependent. For instance, Lanatoside C has been shown to induce autophagy in colorectal cancer cells through the activation of ERK1/2 and JNK1/2 signaling.[2] Conversely, in other cancer cell lines, Lanatoside C has been observed to suppress ERK activation.[4] This suggests that this compound may modulate MAPK signaling in a cell-type-specific manner to induce cell death.

Induction of Apoptosis

A primary outcome of the signaling modulation by cardiac glycosides is the induction of apoptosis. This is achieved through multiple mechanisms, including:

-

STAT3 Inhibition: Lanatoside C has been shown to downregulate the expression of STAT3, a key transcription factor for cell survival.[6]

-

Modulation of Bcl-2 Family Proteins: Inhibition of STAT3 leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and increased expression of the pro-apoptotic protein Bax.[6]

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), executing the apoptotic program.[4][6]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) | Citation |

| This compound | A549 | Non-small cell lung cancer | MTT | 7.9 ± 0.6 | [7][8] |

| This compound | HeLa | Cervical Cancer | MTT | 11.2 ± 1.1 | [7][8] |

| This compound | MCF-7 | Breast Cancer | MTT | 12.3 ± 0.9 | [7][8] |

| Lanatoside C | A549 | Non-small cell lung cancer | MTT | 56.49 ± 5.3 | [3] |

| Lanatoside C | HepG2 | Hepatocellular Carcinoma | MTT | 238 ± 160 | [3] |

| Lanatoside C | MCF-7 | Breast Cancer | MTT | 400 ± 100 | [3] |

| Lanatoside C | HuCCT-1 | Cholangiocarcinoma | CCK-8 | 172.0 | [6][9] |

| Lanatoside C | TFK-1 | Cholangiocarcinoma | CCK-8 | 103.4 | [6][9] |

Experimental Protocols

Investigating the effects of this compound requires standardized and reproducible experimental methods. Below are detailed protocols for two key assays.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The absorbance of this colored solution is proportional to the number of viable cells.

Workflow Diagram:

References

- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04464A [pubs.rsc.org]

- 9. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

Unveiling the Anticancer Potential of Lanatoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside B, a cardiac glycoside derived from Digitalis lanata, has emerged as a molecule of interest in oncology research due to its potential anticancer properties. As a member of the cardenolide family, its primary pharmacological action involves the inhibition of the Na+/K+-ATPase pump, a mechanism that has been increasingly implicated in the modulation of cancer cell survival and proliferation. While extensive research has been conducted on its close analog, Lanatoside C, specific data on this compound remains comparatively limited. This technical guide synthesizes the available preclinical data on this compound, drawing parallels with the well-documented anticancer activities of Lanatoside C to provide a comprehensive overview of its potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in cancer.

Introduction

Cardiac glycosides, a class of naturally occurring steroids, have a long history in the treatment of cardiac conditions. Their primary mechanism of action is the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] Emerging evidence has highlighted the potential of these compounds as anticancer agents, as cancer cells often exhibit altered Na+/K+-ATPase expression and signaling.[1][2] this compound, a constituent of the woolly foxglove (Digitalis lanata), is a cardiac glycoside that has garnered interest for its cytotoxic effects against cancer cells. While its structural analog, Lanatoside C, has been more extensively studied, the unique therapeutic potential of this compound warrants dedicated investigation.[3] This guide provides an in-depth review of the currently available data on the anticancer properties of this compound, supplemented with insights from the broader family of cardiac glycosides.

Mechanism of Action

The anticancer effects of cardiac glycosides, including potentially this compound, are multifaceted and stem from their interaction with the Na+/K+-ATPase pump.[1] Inhibition of this pump leads to a cascade of downstream events that can culminate in cancer cell death.

Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase.[1] By binding to this subunit, it disrupts the transport of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium. This ionic imbalance can trigger various cellular stress responses and activate downstream signaling pathways that are detrimental to cancer cells.[2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on the closely related Lanatoside C have demonstrated its ability to induce apoptosis in various cancer cell lines.[3][4] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic cascade initiated by cardiac glycosides can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that Lanatoside C can modulate the expression of pro- and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 and Bcl-xL expression, leading to the activation of caspase-3.[4]

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of many anticancer therapies. Lanatoside C has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[2][5] This prevents cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. The arrest is often mediated by the modulation of key cell cycle regulatory proteins.

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. While its role in cancer is complex, induction of autophagic cell death is a recognized anticancer mechanism.[2] Research on Lanatoside C indicates that it can induce autophagy in colorectal cancer cells, a process that may be linked to mitochondrial dysfunction.[2]

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by cardiac glycosides triggers a wide range of intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While direct evidence for this compound is limited, the extensive research on Lanatoside C provides a strong indication of the pathways likely to be affected.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Studies have shown that Lanatoside C can modulate the MAPK pathway, although the specific effects can be cell-type dependent.[4][6] For instance, in some cancer cells, it has been observed to downregulate key components of this pathway, such as MAPK11 and MAPK13.[4]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its dysregulation is common in many cancers. Lanatoside C has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[6]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Research indicates that Lanatoside C can attenuate this pathway, leading to the suppression of cancer cell proliferation.[6]

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is involved in cellular proliferation, differentiation, and apoptosis. Lanatoside C has been found to modulate this pathway, contributing to its anticancer effects.[6]

TNF/IL-17 Signaling Pathway

In the context of prostate cancer, Lanatoside C has been shown to exert its effects by modulating the TNF/IL-17 signaling pathway, which is involved in tumor progression and immune response.[4]

Role of Reactive Oxygen Species (ROS)

Cardiac glycosides have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[3] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.[3]

The following diagram illustrates the potential signaling pathways affected by this compound, based on evidence from studies on related cardiac glycosides.

References

A Comparative Analysis of Lanatoside B and Lanatoside C: Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside (B1674450) B and Lanatoside C are cardiac glycosides, a class of naturally occurring steroid glycosides, isolated from the leaves of the woolly foxglove (Digitalis lanata). These compounds have historically been used in the treatment of congestive heart failure and cardiac arrhythmias due to their inhibitory action on the Na+/K+ ATPase pump. While structurally very similar, the subtle difference between Lanatoside B and Lanatoside C leads to variations in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of their chemical structures and a summary of their key physicochemical characteristics.

Chemical Structure

The core structural distinction between this compound and Lanatoside C lies in the hydroxylation of their respective aglycone (genin) moieties. Both share the same tetrasaccharide chain attached at the C-3 position of the steroid nucleus. This sugar chain consists of a glucose molecule and three digitoxose (B191001) units, one of which is acetylated.

The aglycone of this compound is Gitoxigenin , while the aglycone of Lanatoside C is Digoxigenin (B1670575) . The defining difference is the presence of a hydroxyl (-OH) group at the C-12 position of the steroid backbone in Digoxigenin, which is absent in Gitoxigenin.

Below are the graphical representations of the chemical structures of this compound and Lanatoside C, generated using the DOT language.

The following diagram illustrates the core structural difference between the aglycones, Gitoxigenin and Digoxigenin.

Data Presentation: Physicochemical Properties

The structural variation between this compound and Lanatoside C influences their physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | This compound | Lanatoside C |

| Molecular Formula | C49H76O20[1] | C49H76O20[2] |

| Molecular Weight | 985.1 g/mol [1] | 985.12 g/mol [3] |

| CAS Number | 17575-21-2[1] | 17575-22-3[2] |

| Melting Point | 245-248°C[4] | 247°C[3] |

| Solubility in Water | Insoluble[4] | Slightly soluble (0.3613 mg/L at 25°C est.) |

| Solubility in Organic Solvents | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] | Soluble in DMSO (≥ 2.08 mg/mL).[6] |

| XLogP3 | 0.5[1] | 0.2[2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of Lanatosides

This protocol outlines a general method for the quantitative analysis of this compound and C in plant extracts.

a. Sample Preparation:

-

Dry and powder the leaves of Digitalis lanata.

-

Extract the powdered leaves with a mixture of chloroform and ethanol (B145695) (1:2, v/v).[5]

-

Concentrate the extract under reduced pressure.

-

Purify the crude extract using a Sep-Pak C18 cartridge to remove interfering substances.[7]

b. HPLC Conditions:

-

Column: ODS (C18) column or a phenylsilyl bonded silica (B1680970) column.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a mixture of acetonitrile:water (5:8, v/v) can be employed.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Quantitation: Use an internal standard method for accurate quantification.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and C on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or Lanatoside C for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Na+/K+ ATPase Inhibition Assay

This is a fundamental assay to determine the inhibitory activity of cardiac glycosides.

-

Enzyme Preparation: Use a purified Na+/K+ ATPase enzyme preparation (e.g., from porcine brain or kidney).

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

-

Inhibition Assay:

-

Add the enzyme to the reaction buffer.

-

Add varying concentrations of this compound or Lanatoside C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

-

Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).[8]

-

Data Analysis: Determine the concentration of the lanatoside that causes 50% inhibition of the enzyme activity (IC50).

Signaling Pathways

The primary mechanism of action for both this compound and Lanatoside C is the inhibition of the Na+/K+ ATPase pump located in the cell membrane of cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.

Recent research has focused on the anticancer properties of Lanatoside C, revealing its interaction with multiple signaling pathways. While similar in-depth studies on this compound are limited, it is plausible that it shares some of these activities due to its structural similarity.

Conclusion

This compound and Lanatoside C are closely related cardiac glycosides with a subtle but significant structural difference that impacts their physicochemical properties. The presence of a hydroxyl group at the C-12 position in Lanatoside C (derived from its digoxigenin aglycone) is the key distinguishing feature. This guide provides a foundational comparison of their chemical structures and properties, along with essential experimental protocols for their analysis and biological evaluation. Further research is warranted to fully elucidate the comparative biological activities and signaling pathways of this compound.

References

- 1. This compound | C49H76O20 | CID 72604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lanatoside C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lanatoside C | 17575-22-3 | OL09899 | Biosynth [biosynth.com]

- 4. This compound | 17575-21-2 [chemicalbook.com]

- 5. This compound | CAS:17575-21-2 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Pharmacological profile of Lanatoside B

An In-depth Technical Guide to the Pharmacological Profile of Lanatoside (B1674450) B

Introduction

Lanatoside B is a cardiac glycoside, a class of naturally occurring steroid-based molecules, isolated from the leaves of the woolly foxglove plant, Digitalis lanata.[1][2][3] As a member of the digitalis glycoside family, its primary pharmacological application is in cardiology for the management of specific heart conditions.[1][3] Structurally, it is characterized by a complex steroidal nucleus attached to a sugar moiety, which influences its solubility and biological activity.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers and drug development professionals.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₄₉H₇₆O₂₀ | [2][3] |

| Molecular Weight | ~985.12 g/mol | [3] |

| CAS Number | 17575-21-2 | [3] |

| Appearance | Powder | [2] |

| Synonyms | Digilanide B | [2] |

Mechanism of Action

The principal mechanism of action for this compound, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+ ATPase) pump located in the plasma membrane of cardiac muscle cells (cardiomyocytes).[1][2][3]

This inhibition triggers a cascade of ionic events:

-

Inhibition of Na+/K+ ATPase : this compound binds to the Na+/K+ ATPase pump, disrupting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.[4]

-

Increased Intracellular Sodium : The inhibition leads to an accumulation of intracellular Na+.[3]

-

Altered Sodium-Calcium Exchange : The elevated intracellular Na+ concentration reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium ions (Ca2+) from the cell.[3][5]

-

Increased Intracellular Calcium : This results in an accumulation of intracellular Ca2+, leading to increased calcium uptake into the sarcoplasmic reticulum.[4][5]

-

Enhanced Contractility : The higher intracellular Ca2+ concentration enhances the interaction between actin and myosin filaments during systole, leading to a more forceful contraction of the cardiac muscle (a positive inotropic effect).[4][6]

Pharmacological Effects

Pharmacodynamics

Cardiovascular Effects: The primary pharmacodynamic effect of this compound is its cardiotonic action. By increasing the force of myocardial contraction, it improves cardiac output, making it beneficial in the treatment of congestive heart failure.[3] It is also utilized to manage certain arrhythmias, such as atrial fibrillation, by slowing conduction through the atrioventricular (AV) node.[1][3]

A critical consideration in its clinical use is its narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.[1] Adverse effects can include gastrointestinal disturbances and life-threatening arrhythmias.[1]

Anticancer Potential: Recent research has focused on the anticancer properties of cardiac glycosides. While data specific to this compound is limited, studies on the closely related compound Lanatoside C have shown significant cytotoxic and apoptotic effects in various cancer cell lines.[7][8][9] These effects are mediated through the modulation of multiple signaling pathways. For instance, Lanatoside C has been shown to induce apoptosis in cholangiocarcinoma cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inhibiting the STAT3 signaling pathway.[9]

Pharmacokinetics